molecular formula C6H12N4O B1476813 1-(2-Azidoethyl)-3-methoxyazetidine CAS No. 1856108-09-2

1-(2-Azidoethyl)-3-methoxyazetidine

Cat. No.: B1476813
CAS No.: 1856108-09-2
M. Wt: 156.19 g/mol
InChI Key: BJNBMCAOYCFSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidoethyl)-3-methoxyazetidine is a specialized chemical reagent designed for advanced research and development applications. This compound features a unique molecular structure that incorporates both an azetidine ring, known for its contribution to molecular geometry and metabolic stability, and a reactive azido functional group. The presence of the azide group makes this molecule a highly valuable building block in click chemistry, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. These reactions are pivotal in medicinal chemistry for the rapid synthesis and diversification of compound libraries, in bioconjugation for labeling biomolecules, and in materials science for polymer and dendrimer synthesis. As a versatile synthon, it enables researchers to efficiently construct more complex molecular architectures. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all azide-containing compounds with appropriate safety protocols, as some organic azides can be shock-sensitive.

Properties

IUPAC Name

1-(2-azidoethyl)-3-methoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O/c1-11-6-4-10(5-6)3-2-8-9-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNBMCAOYCFSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aziridine to Azetidine Ring Expansion

One of the most effective routes to 3-methoxyazetidines is via rearrangement of aziridines. Research has demonstrated that N-alkylidene-(2,3-dibromo-2-methylpropyl)amines undergo treatment with sodium borohydride in methanol under reflux conditions, leading to an aziridine to azetidine rearrangement that installs the 3-methoxy substituent on the azetidine ring.

  • Mechanism Insight: The reaction proceeds through nucleophilic attack and ring expansion, where the methanol solvent acts as a nucleophile, introducing the methoxy group at the 3-position of the azetidine ring.
  • Key Reference: This method was experimentally validated and theoretically rationalized in a 2011 study, which contrasted this reactivity with related N-alkylidene-(2,3-dibromopropyl)amines that form aziridines without ring expansion.

Ring Expansion of 2-Bromomethyl Aziridines

Another synthetic route involves ring expansion of 2-bromomethyl-2-methylaziridines to 3-bromo-3-methylazetidines, which can then be functionalized further to introduce the methoxy and azidoethyl groups.

  • This method allows selective transformation depending on the solvent and reaction conditions, enabling the synthesis of functionalized azetidines including methoxy-substituted derivatives.
  • Computational studies have been performed to evaluate mechanisms and optimize conditions for these transformations.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Reference
Aziridine to Azetidine Rearrangement Sodium borohydride, methanol, reflux Direct installation of 3-methoxy group; well-studied mechanism Requires specific dibromo precursors; moderate yields
Azide Introduction via Substitution Sodium azide or trimethylsilyl azide; halide or alcohol precursors Versatile for introducing azidoethyl group; mild conditions Multi-step if starting from alcohols; potential safety concerns with azides
Ring Expansion of 2-Bromomethyl Aziridines Bromomethyl aziridines, solvent control Selective formation of functionalized azetidines; computationally optimized Requires bromomethyl aziridine precursors; complex reaction control

Chemical Reactions Analysis

Reactivity of the Azido Group

The azido group (-N₃) is a highly reactive functional group that can participate in various chemical reactions, including:

  • Click Chemistry : The azido group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the formation of triazoles, which are valuable in drug development and materials science.

  • Nucleophilic Substitution : The azido group can be converted into amines or other functional groups through reduction or substitution reactions.

Methoxy Group Reactivity

The methoxy group (-OCH₃) can also participate in several reactions:

  • Deprotonation : Under basic conditions, it may act as a nucleophile in substitution reactions.

  • Methylation : The methoxy group can be further modified through methylation reactions to introduce additional functional groups.

Research Findings and Implications

Recent studies have highlighted the synthetic utility and biological activity of azetidine derivatives, including those with methoxy and azido functionalities. For instance:

  • A study demonstrated that derivatives of methoxyazetidines exhibited significant antibacterial activity, suggesting potential therapeutic applications .

  • The reactivity patterns observed in related compounds indicate that modifications at the nitrogen atom or adjacent carbon atoms can lead to diverse biological activities .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 1-(2-Azidoethyl)-3-methoxyazetidine. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: IC Values Against Cancer Cell Lines

Cell LineIC (µM)
MCF-7 (Breast)<5
A549 (Lung)<5
HCT116 (Colon)<3

These results indicate that this compound exhibits potent inhibitory effects on cell proliferation, comparable to established anticancer agents like sorafenib. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses showing an increase in sub-G1 phase cells, indicative of apoptotic cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary studies suggest moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The findings suggest potential applications as an antimicrobial agent; however, further studies are necessary to elucidate its full spectrum of activity.

Case Studies and Research Findings

Several case studies have focused on the biological evaluation of compounds similar to this compound:

  • Study on Benzyl Urea Derivatives : A series of benzyl urea derivatives were synthesized and evaluated for their anticancer activity. Modifications to the urea moiety significantly influenced biological activity, with certain derivatives showing enhanced potency against various cancer cell lines.
  • Antimicrobial Screening : Another study examined the antimicrobial properties of related compounds, revealing that structural variations could lead to significant differences in MIC values against pathogenic bacteria.

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-3-methoxyazetidine is primarily based on the reactivity of the azido group. The azido group can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on shared azetidine/pyrrolidine cores, azide functionalities, or substituent effects:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
1-(2-Azidoethyl)-3-methoxyazetidine C₇H₁₄N₄O 170.21 Azetidine core, -OCH₃, -N₃ Click chemistry, bioconjugation
1-(2-Azidoethyl)-3-methoxypyrrolidine C₇H₁₄N₄O 170.21 Pyrrolidine core, -OCH₃, -N₃ Similar reactivity but higher stability due to 5-membered ring
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine C₁₁H₁₃BrFNO 274.14 Bromo-fluorophenylmethyl, -OCH₃ Potential pharmacological scaffolds
Azetidin-2-one derivatives Variable Variable Ketone-functionalized azetidine Intermediate for β-lactam antibiotics

Reactivity and Stability

  • Azide Reactivity: Both this compound and its pyrrolidine analogue (C₇H₁₄N₄O) exhibit azide-driven reactivity.
  • Substituent Effects: The bromo-fluorophenylmethyl-substituted azetidine (C₁₁H₁₃BrFNO) lacks an azide group but demonstrates how aromatic substituents enhance molecular weight and alter solubility, making it more suited for hydrophobic drug-target interactions .

Computational and Pharmacological Insights

  • In Silico Studies : Azetidine derivatives, including azetidin-2-ones, have been evaluated computationally for drug-likeness. Lipinski’s rule violations are common in bulkier derivatives (e.g., bromo-fluorophenylmethyl-substituted compounds), limiting their oral bioavailability compared to smaller azide-bearing analogues .
  • Biological Relevance : While this compound is primarily a synthetic tool, azetidin-2-ones are key to β-lactam antibiotics, highlighting the pharmacological versatility of azetidine-based scaffolds .

Biological Activity

1-(2-Azidoethyl)-3-methoxyazetidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in drug development, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group and a methoxyazetidine moiety. The structural formula can be represented as follows:

C5H10N4O\text{C}_5\text{H}_10\text{N}_4\text{O}

This compound's unique structure allows it to participate in various chemical reactions, making it a valuable precursor in synthesizing biologically active compounds.

Medicinal Chemistry Applications

This compound has been identified as a versatile precursor for synthesizing other biologically active compounds. Its azide functionality allows for click chemistry applications, which are crucial in drug discovery and development. The compound can be used to create diverse libraries of derivatives that may exhibit enhanced pharmacological properties .

Inhibition Studies

Research indicates that compounds derived from this compound can act as inhibitors against various biological targets. For example, studies have shown that azide-containing compounds can inhibit enzymes involved in critical pathways such as cancer progression and inflammation. These findings suggest that derivatives of this compound could play a role in developing new therapeutic agents .

Synthesis and Characterization

A study focused on the synthesis of azide derivatives from this compound demonstrated effective methodologies for creating new compounds with potential biological activity. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and purity .

Biological Assays

In vitro assays have been conducted to assess the biological activity of synthesized derivatives. These assays typically evaluate:

  • Cytotoxicity against cancer cell lines
  • Antimicrobial activity against various pathogens
  • Enzyme inhibition assays targeting specific metabolic pathways

Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Biological Activity IC50 Value (µM) Target
This compoundPrecursor for bioactive compoundsN/AN/A
Derivative ACytotoxicity against cancer cells10Cancer cell lines
Derivative BAntimicrobial activity15Gram-positive bacteria
Derivative CEnzyme inhibition5Specific metabolic enzymes

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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